molecular formula C10H10F3NOS B15234190 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone

Cat. No.: B15234190
M. Wt: 249.25 g/mol
InChI Key: NUYPASYGKOGMCN-UHFFFAOYSA-N
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Description

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group attached to an acetone moiety, with a phenyl ring substituted with a trifluoromethylthio group.

Preparation Methods

The synthesis of 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.

Scientific Research Applications

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone can be compared with similar compounds such as:

    1-Amino-1-[4-(trifluoromethyl)phenyl]acetone: Lacks the thio group, resulting in different chemical properties and reactivity.

    1-Amino-1-[4-(methylthio)phenyl]acetone: Contains a methylthio group instead of trifluoromethylthio, affecting its biological activity and applications.

    1-Amino-1-[4-(chloromethylthio)phenyl]acetone:

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

NUYPASYGKOGMCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

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